
Asperilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asperilin is a naturally occurring compound isolated from certain species of fungi, particularly Aspergillus. It is known for its unique chemical structure and potential biological activities, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Asperilin can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of key intermediates, followed by specific reaction conditions to achieve the final product. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Aspergillus species. The fungi are cultured under controlled conditions to optimize the production of this compound. The compound is then extracted and purified using various chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Asperilin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Asperilin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable tool in organic synthesis.
Biology: this compound has been studied for its potential antimicrobial and antifungal properties. It is used in research to understand the mechanisms of fungal resistance.
Medicine: this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. It is also studied for its role in modulating immune responses.
Industry: this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of Asperilin involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes responsible for cell wall synthesis in fungi, leading to their death. Additionally, this compound can modulate signaling pathways involved in inflammation and immune responses, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Penicillin: Like Asperilin, penicillin is a fungal metabolite with antimicrobial properties. penicillin primarily targets bacterial cell wall synthesis, while this compound has broader biological activities.
Griseofulvin: Another antifungal compound, griseofulvin, is used to treat fungal infections. This compound and griseofulvin share some structural similarities but differ in their mechanisms of action and spectrum of activity.
Amphotericin B: This antifungal agent is used to treat severe fungal infections. Unlike this compound, amphotericin B targets fungal cell membranes, leading to cell death.
Uniqueness of this compound: this compound’s uniqueness lies in its diverse biological activities and potential therapeutic applications. Its ability to modulate various cellular processes and pathways makes it a promising candidate for further research and development in multiple fields.
Eigenschaften
CAS-Nummer |
7044-35-1 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(3aR,4aS,8R,8aR,9aR)-8-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12-,13-,15-/m1/s1 |
InChI-Schlüssel |
GAUPAOVCTWBVKC-WPLOAARJSA-N |
Isomerische SMILES |
C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)CC[C@H]2O)C(=C)C(=O)O3 |
Kanonische SMILES |
CC12CC3C(CC1C(=C)CCC2O)C(=C)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


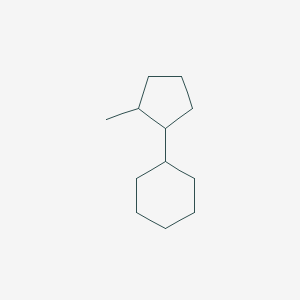
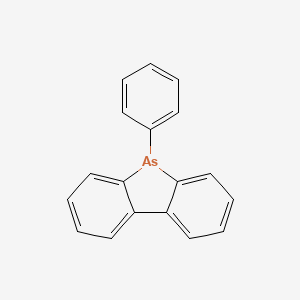
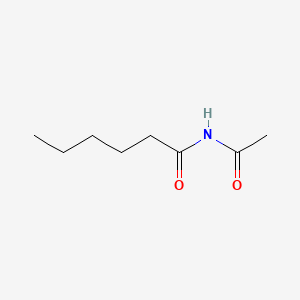

![1-[(2-Aminoethyl)sulfanyl]propan-2-ol](/img/structure/B14727582.png)
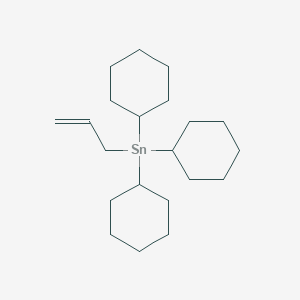



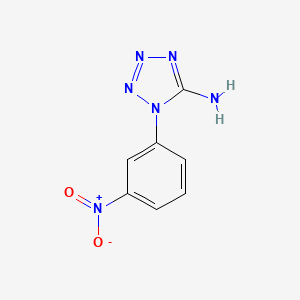

![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)

![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)
